

XMP-629: A Technical Overview of a BPI-Derived Antimicrobial Peptide

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available information on the investigational antimicrobial peptide **XMP-629**. While specific proprietary details such as the precise amino acid sequence remain undisclosed following the cessation of its clinical development, this document synthesizes the publically accessible data regarding its structure, function, and clinical evaluation.

Core Concepts: Structure and Function

XMP-629 is a synthetic peptide derived from the human bactericidal/permeability-increasing protein (BPI).[1] BPI is a natural component of the innate immune system, found in the granules of neutrophils, and exhibits potent and selective activity against Gram-negative bacteria. This selectivity is attributed to its high affinity for lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.

The native BPI protein is a 55 kDa protein. However, research has shown that a smaller N-terminal fragment of BPI retains the full antimicrobial and LPS-neutralizing activity. It is from this N-terminal region that **XMP-629** is derived. While the exact sequence of **XMP-629** is not public, patents from Xoma, the developing company, describe various peptides derived from BPI, including 25-amino acid peptides.

The general structure of such BPI-derived antimicrobial peptides is cationic and amphipathic.

This structure is crucial for their mechanism of action, allowing them to interact with and disrupt



bacterial cell membranes.

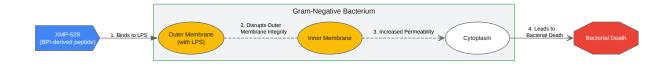
Proposed Mechanism of Action

Unlike many antimicrobial peptides that form pores in bacterial membranes, **XMP-629** is described as having a unique mechanism of action that is not driven by pore-forming lysis.[1] The proposed mechanism for BPI and its derivatives involves a multi-step process:

- LPS Binding: The cationic peptide is electrostatically attracted to the anionic LPS on the bacterial outer membrane.
- Membrane Disruption: Binding to LPS leads to the disruption of the outer membrane, increasing its permeability to other molecules.
- Inhibition of Bacterial Growth: This disruption of the outer membrane and potential subsequent interactions with the inner membrane lead to bacterial death.

This targeted approach towards Gram-negative bacteria, and in the case of **XMP-629**, activity against Gram-positive bacteria like Staphylococcus aureus, suggests a broader mechanism that may also involve interactions with other anionic components of the bacterial cell envelope.

The following diagram illustrates the general mechanism of action for BPI-derived peptides.



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Fig. 1: Generalized mechanism of action for BPI-derived peptides.

Preclinical and Clinical Development

XMP-629 was developed as a topical gel formulation for the treatment of common skin infections.



In Vitro Activity

Preclinical studies demonstrated that **XMP-629** possesses rapid and potent antimicrobial activity against several bacterial strains that are causative agents of skin infections. Notably, this included activity against:

- Streptococcus pyogenes
- Methicillin-sensitive Staphylococcus aureus (MSSA)
- Methicillin-resistant Staphylococcus aureus (MRSA)[1]

An important characteristic highlighted in preclinical data was the low potential for the development of antimicrobial resistance to **XMP-629**.[1]

Clinical Trials

XMP-629 advanced to clinical trials for the treatment of impetigo and acne rosacea.[2]

A Phase 2a clinical trial was initiated in 2008 to evaluate a 1% **XMP-629** topical gel for the treatment of impetigo.[1]

For acne, a Phase 2 trial of **XMP-629** gel was conducted. However, the results were reported as inconclusive, with no discernible dose-response and a higher-than-expected vehicle response. Consequently, further trials for this indication were not pursued.

Ultimately, XMP-629 failed in Phase 3 clinical trials for acne.

Quantitative Data Summary

Detailed quantitative data from the clinical trials, such as specific lesion count reductions or microbiological success rates, have not been made publicly available. The following table summarizes the available high-level information regarding the clinical development of **XMP-629**.



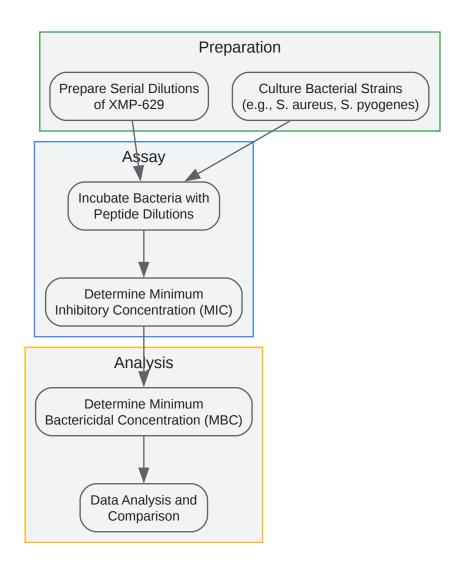
Parameter	Information	Reference
Drug Name	XMP-629 (also referred to as XOMA-629)	[2]
Developer	Xoma Ltd.	[1]
Drug Class	Antimicrobial Peptide (BPI-derived)	[1]
Formulation	Topical Gel	[1]
Indications	Impetigo, Acne Rosacea	[2]
Clinical Phase	Phase 3 (Failed for acne)	
Reported In Vitro Activity	Potent against S. pyogenes, MSSA, MRSA	[1]

Experimental Protocols

Specific, detailed experimental protocols for the studies conducted on **XMP-629** are not available in the public domain. However, based on standard methodologies for the evaluation of antimicrobial peptides, the following represents a generalized workflow for in vitro and early-phase clinical testing.

Generalized In Vitro Antimicrobial Susceptibility Testing Workflow



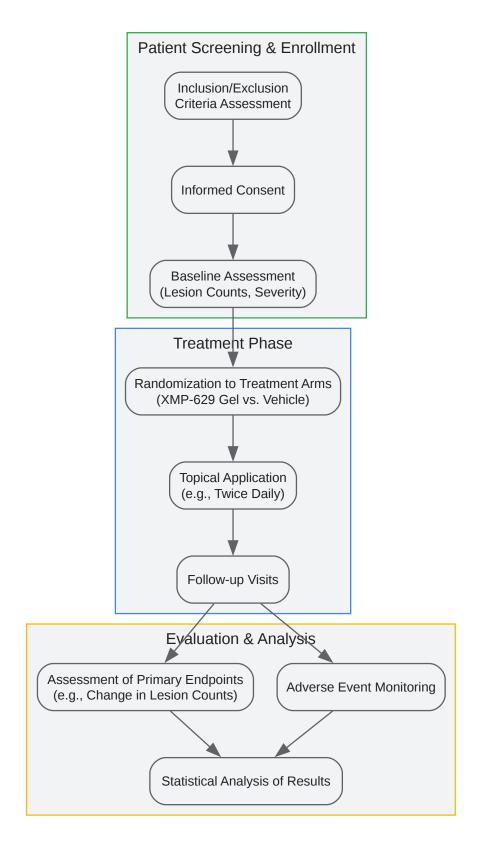


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Fig. 2: Generalized workflow for in vitro antimicrobial susceptibility testing.

Generalized Phase 2 Topical Clinical Trial Protocol





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Fig. 3: Generalized workflow for a Phase 2 topical clinical trial.



Conclusion

XMP-629 was a promising antimicrobial peptide derived from human BPI that showed potent in vitro activity against relevant skin pathogens. Despite advancing to late-stage clinical trials, it ultimately did not demonstrate sufficient efficacy for the treatment of acne, leading to the discontinuation of its development. The lack of publicly available, detailed structural and quantitative data limits a full technical assessment. However, the information available provides valuable insights into the development and challenges of bringing novel antimicrobial peptides to the clinic.

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